molecular formula C12H16N2O4S B4304543 N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B4304543
M. Wt: 284.33 g/mol
InChI Key: MROQTXNSRYFKQA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the reaction of 2-aminophenol with diethyl oxalate under basic conditions to form the benzoxazine ring. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific target and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,3-benzoxazines: These compounds share the benzoxazine ring structure but lack the sulfonamide group.

    N-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Similar structure with a different alkyl group.

    3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the N,N-diethyl substitution.

Uniqueness

N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-diethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-diethyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-3-14(4-2)19(16,17)9-5-6-11-10(7-9)13-12(15)8-18-11/h5-7H,3-4,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROQTXNSRYFKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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